molecular formula C16H18N2O3S B5779128 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide CAS No. 714260-39-6

4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide

Cat. No.: B5779128
CAS No.: 714260-39-6
M. Wt: 318.4 g/mol
InChI Key: OXAPZAHXDUIQQN-UHFFFAOYSA-N
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Description

4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is a sulfonamide compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a methylsulfonylamino group and a phenylethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide typically involves the reaction of a benzamide derivative with a methylsulfonylamino reagent under controlled conditions. One common method includes the use of N-(2-phenylethyl)benzamide as a starting material, which is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(methanesulfonamido)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22(20,21)18-15-9-7-14(8-10-15)16(19)17-12-11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAPZAHXDUIQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217792
Record name 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714260-39-6
Record name 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714260-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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